1-(3,4-Dichlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group and a methoxyazetidinylphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea typically involves the following steps:
Formation of the Dichlorophenyl Group: The dichlorophenyl group can be synthesized through the chlorination of phenol derivatives.
Introduction of the Methoxyazetidinyl Group: The methoxyazetidinyl group is introduced via nucleophilic substitution reactions.
Coupling Reaction: The final step involves the coupling of the dichlorophenyl group with the methoxyazetidinylphenyl group to form the urea derivative.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives and carboxylic acids.
Reduction Products: Reduced phenyl derivatives and amine derivatives.
Substitution Products: Various substituted phenyl and azetidinyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biological responses. The exact mechanism depends on the context in which the compound is used, such as in biological assays or therapeutic applications.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Similar in structure but differs in the presence of the azetidinyl group.
1-(3,4-Dichlorophenyl)-3,3-dimethylurea (DCMU): Another urea derivative with different substituents.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-24-14-9-22(10-14)13-5-2-11(3-6-13)20-17(23)21-12-4-7-15(18)16(19)8-12/h2-8,14H,9-10H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWWMHMWYLXCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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